manganese(2+);tetrakis(N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide);dichloride
Description
Properties
CAS No. |
75747-77-2 |
|---|---|
Molecular Formula |
C60H64Cl14MnN12O8 |
Molecular Weight |
1632.5 g/mol |
IUPAC Name |
manganese(2+);tetrakis(N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide);dichloride |
InChI |
InChI=1S/4C15H16Cl3N3O2.2ClH.Mn/c4*1-2-4-20(15(22)21-5-3-19-10-21)6-7-23-14-12(17)8-11(16)9-13(14)18;;;/h4*3,5,8-10H,2,4,6-7H2,1H3;2*1H;/q;;;;;;+2/p-2 |
InChI Key |
OXOKTPUZOHPXSA-UHFFFAOYSA-L |
Synonyms |
dichlorotetrakis(n-propyl-n-(2-(2,4,6-trichlorophenoxy)ethyl)-1h-imidazole-1-carboxamide)manganese; Prochloraz manganese; Prochloraz, manganese complex; Manganese, dichlorotetrakisN-propyl-N-2-(2,4,6-trichlorophenoxy)ethyl-1H-imidazole-1-carboxamide-; pr |
Origin of Product |
United States |
Mechanisms of Antifungal Action of Prochloraz Manganese
Sterol 14α-Demethylase Inhibition and Ergosterol (B1671047) Biosynthesis Disruption
The primary mode of action for prochloraz (B1679089) manganese lies in its potent inhibition of the enzyme sterol 14α-demethylase (CYP51). adooq.comresearchgate.netedlists.org This cytochrome P450 enzyme is a critical component in the fungal biosynthetic pathway for ergosterol. nih.govnih.gov Ergosterol is the principal sterol in fungal cell membranes, where it plays a crucial role analogous to that of cholesterol in mammalian cells, maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. mdpi.com
By binding to the heme iron in the active site of CYP51, prochloraz manganese effectively blocks the demethylation of lanosterol (B1674476), a key step in the ergosterol production pathway. researchgate.netnih.gov This inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors within the fungal cell. nih.govmdpi.com The resulting deficiency in ergosterol disrupts the structural integrity and function of the fungal cell membrane, increasing its permeability and ultimately inhibiting fungal growth. mdpi.compomais.com This mechanism makes it particularly effective against diseases caused by ascomycetes and fungi imperfecti. fao.orgcn-agro.com
Comparative Analysis of Prochloraz and Prochloraz Manganese Fungicidal Efficacy
Prochloraz manganese is a coordination complex of prochloraz and manganese chloride, typically in a 4:1 molar ratio. fao.orggoogle.com While its core fungicidal action is derived from the prochloraz molecule, the complex often exhibits comparable or, in some cases, enhanced efficacy in field applications compared to prochloraz alone. The disease prevention performance of prochloraz manganese is considered to be very similar to that of prochloraz. nih.gov
Research comparing the two fungicides has yielded nuanced results. In an in vitro study on Verticillium dahliae, the cause of Verticillium wilt in cotton, prochloraz showed a higher potency with mean ED50 values ranging from 0.2590 to 0.3574 µg/ml, compared to 0.5239 to 0.8409 µg/ml for the prochloraz-manganese complex. researchgate.net However, in subsequent field trials, a higher concentration of the prochloraz-manganese complex provided a significant reduction in disease severity, whereas prochloraz alone resulted in only a slight decrease. researchgate.net
Similarly, in studies on avocado seedlings to control black root rot, prochloraz manganese complex was found to be more effective than prochloraz alone against the pathogen Dactylonectria macrodidyma. apsnet.org The manganese complex significantly reduced root necrosis and led to greater root and plant biomass, an effect not observed with prochloraz by itself. apsnet.org These findings suggest that the formulation as a manganese complex can improve the stability and practical efficacy of the fungicide in agricultural settings. researchgate.net
| Fungicide | Pathogen | In Vitro Efficacy (ED50 in µg/ml) | Field Efficacy | Reference |
|---|---|---|---|---|
| Prochloraz | Verticillium dahliae | 0.2590 - 0.3574 | Slight reduction in disease severity | researchgate.net |
| Prochloraz Manganese | Verticillium dahliae | 0.5239 - 0.8409 | Significant disease control at higher concentrations | researchgate.net |
| Prochloraz | Dactylonectria macrodidyma | Not specified | Did not significantly reduce root necrosis | apsnet.org |
| Prochloraz Manganese | Dactylonectria macrodidyma | Not specified | Significantly reduced root necrosis and increased biomass | apsnet.org |
Cellular and Subcellular Effects on Fungal Pathogens
Beyond its primary effect on ergosterol synthesis, prochloraz manganese induces significant detrimental changes at the cellular and subcellular levels of fungal pathogens.
Prochloraz manganese demonstrates a strong inhibitory effect on the mycelial growth of various fungal pathogens. nih.gov Studies on Fusarium species, which cause diseases in Phalaenopsis, showed that a 50% prochloraz manganese formulation at a concentration of 5 mg a.i. L-1 could inhibit mycelial growth by more than 60%. tari.gov.tw Similarly, it has a potent inhibitory effect on the hyphae of Cladobotryum mycophilum, the causative agent of cobweb disease in mushrooms. nih.gov
Conversely, its effect on spore germination can be variable. For instance, while highly effective against the mycelial growth of C. mycophilum, the prochloraz-manganese chloride complex was found to have weak inhibitory activity against the spore germination of the same fungus, with a reported EC50 value of 80.588 mg/L. nih.gov This indicates that the primary strength of the fungicide is in arresting the growth and spread of established fungal colonies rather than preventing initial spore germination in some species.
| Fungus | Effect | Measurement (EC50 or Inhibition %) | Reference |
|---|---|---|---|
| Cladobotryum mycophilum | Mycelial Growth | Potent inhibitory effect | nih.govnih.gov |
| Cladobotryum mycophilum | Spore Germination | 80.588 mg/L (Weak inhibition) | nih.gov |
| Fusarium spp. | Mycelial Growth | >60% inhibition at 5 mg/L | tari.gov.tw |
Research has revealed that prochloraz manganese can significantly alter the composition and structure of the fungal cell wall. In studies on both the commercial mushroom Agaricus bisporus and the pathogenic fungus Verticillium fungicola, treatment with prochloraz manganese led to notable changes. nih.govresearchgate.netiec.cat
A key effect is the partial inhibition of protein biosynthesis within the vegetative mycelial cell walls. nih.govresearchgate.net In V. fungicola, this resulted in a significant decrease in the total protein content of the cell wall. researchgate.netiec.cat This reduction in protein was partially offset by an increase in carbohydrates, indicating a rearrangement of the cell wall's structural components. researchgate.netiec.cat Furthermore, detailed analysis showed that the fungicide caused appreciable modifications to the polysaccharide structure of the cell wall. nih.govresearchgate.net These structural changes can compromise the cell wall's integrity, making the fungus more susceptible to environmental stresses and hindering its growth and pathogenicity.
Synergistic Effects with Other Fungicides and Chemical Agents
The efficacy of prochloraz manganese can be enhanced when used in combination with other chemical agents, a strategy often employed to broaden the spectrum of activity and manage fungicide resistance. Prochloraz and its manganese complex are known to have synergistic effects with several other fungicides.
Beyond other fungicides, prochloraz manganese can interact synergistically with other chemical agents. In a study on controlling cobweb disease in mushrooms, a combination of prochloraz-manganese and peracetic acid demonstrated a synergistic reaction, leading to higher effectiveness in disease control. cabidigitallibrary.org Conversely, the same study noted an antagonistic interaction when prochloraz-manganese was combined with colloidal silver. cabidigitallibrary.org
| Combined Agent | Type of Interaction | Reference |
|---|---|---|
| Difenoconazole | Synergistic | chicocrop.com |
| Flusilazole | Synergistic | google.com |
| Peracetic acid | Synergistic | cabidigitallibrary.org |
| Colloidal silver | Antagonistic | cabidigitallibrary.org |
| Carbendazim (B180503), Tebuconazole, Propiconazole | Enhanced Efficacy (Mixture) | pomais.com |
Fungicide Resistance Development and Management Strategies
Occurrence and Monitoring of Prochloraz (B1679089) Manganese Resistance in Fungal Populations
Monitoring fungicide sensitivity and identifying resistant strains are vital steps in managing resistance. This involves establishing baseline sensitivity levels in pathogen populations and characterizing any resistant mutants that may arise.
Baseline Sensitivity Assessments in Target Pathogens
Baseline sensitivity assessments establish the range of effective concentrations of a fungicide against a pathogen population before significant selection pressure from fungicide use has occurred. Studies have determined the sensitivity of various fungal pathogens to Prochloraz manganese, providing crucial data for monitoring resistance development. For instance, in Ustilaginoidea virens, a pathogen causing rice false smut, baseline EC50 values for Prochloraz ranged from 0.004 to 0.536 μg/mL, with a mean of 0.062 ± 0.008 μg/mL nih.gov. Similarly, Mycogone rosea, a pathogen of white button mushrooms, showed high sensitivity to Prochloraz manganese, with EC50 values typically below 3.00 mg/L in sensitive isolates sci-hub.se. Cladobotryum spp., another mushroom pathogen, also exhibited high sensitivity, with EC50 values for Prochloraz manganese ranging from 0.02 to 0.09 mg/L pesting.org.rs. In Botrytis cinerea, a common pathogen in rose crops, isolates generally demonstrated sensitivity to Prochloraz, with some showing higher sensitivity than reference strains frontiersin.org.
However, the presence of subpopulations with decreased sensitivity has been observed in some pathogen populations, indicating the initial stages of resistance development nih.gov. For example, in Lasiodiplodia theobromae, a pathogen affecting mangoes, EC50 values for Prochloraz ranged widely from 0.0006 to 16.4131 μg/mL, with a significant proportion of isolates found to be resistant bohrium.com.
Table 3.1.1: Representative Baseline Sensitivity (EC50) of Fungal Pathogens to Prochloraz/Prochloraz-Manganese
| Pathogen Species | Fungicide | EC50 Range (μg/mL or mg/L) | Mean EC50 (μg/mL or mg/L) | Reference |
| Ustilaginoidea virens | Prochloraz | 0.004–0.536 μg/mL | 0.062 ± 0.008 μg/mL | nih.gov |
| Mycogone rosea | Prochloraz-Mn | < 3.00 mg/L (sensitive baseline) | N/A | sci-hub.se |
| Cladobotryum spp. | Prochloraz-Mn | 0.02–0.09 mg/L | N/A | pesting.org.rs |
| Botrytis cinerea | Prochloraz | N/A | 0.22 ppm (reference strain) | frontiersin.org |
| Verticillium dahliae | Prochloraz | 0.2590–0.3574 μg/mL | N/A | researchgate.net |
| Verticillium dahliae | Prochloraz–Mn | 0.5239–0.8409 μg/mL | N/A | researchgate.net |
| Cladobotryum mycophilum | Prochloraz-Mn | N/A | 0.045 mg/L | researchgate.net |
| Chrysoporthe deuterocubensis | Prochloraz manganese | 0.125 mg/mL (inhibition) | 1.0 mg/mL (complete inhibition) | mdpi.com |
| Lasiodiplodia theobromae | Prochloraz | 0.0006–16.4131 μg/mL | N/A | bohrium.com |
Induction and Characterization of Resistant Mutants
Resistant mutants can be generated in laboratory settings through repeated exposure to increasing concentrations of the fungicide. Studies have successfully induced Prochloraz manganese-resistant mutants in pathogens like Mycogone rosea. Eight stable mutants were derived, exhibiting resistance factors (RF) ranging from 2.57 to 9.53, indicating a moderate level of resistance. This resistance was found to be relatively stable over successive generations. However, these resistant mutants often displayed fitness penalties, such as decreased sporulation and pathogenicity, which can influence their competitive ability in the field sci-hub.seresearchgate.net. In Fusarium fujikuroi, a high frequency of Prochloraz resistance (92.1%) was observed in field isolates, with strains categorized into sensitive, low resistant, moderately resistant, and highly resistant groups apsnet.org.
Table 3.1.2: Resistance Factors (RF) of Induced Prochloraz-Manganese Resistant Mutants
| Pathogen Species | Mutant Designation | Resistance Factor (RF) Range | Stability Notes | Reference |
| Mycogone rosea | Mutants (8) | 2.57–9.53 | Relatively stable over 10 generations | sci-hub.seresearchgate.net |
| Cladobotryum spp. | Isolates | Up to 4.50 | N/A | pesting.org.rs |
| Pyrenophora teres | Resistant strains | Up to 31.7 (for Prochloraz) | Correlated with specific genetic changes | frontiersin.org |
Molecular Mechanisms of Resistance
Fungicide resistance can arise from various molecular alterations within the fungal cell, primarily affecting the target site, enzyme expression, or cellular efflux mechanisms.
Mutations in CYP51 Genes (e.g., F511I, G464S)
The primary target of Prochloraz is the CYP51 enzyme, also known as sterol 14α-demethylase. Mutations within the CYP51 gene can lead to amino acid substitutions that alter the enzyme's structure, reducing its binding affinity for Prochloraz. This reduced affinity allows the enzyme to function even in the presence of the fungicide, thereby conferring resistance.
Specific mutations have been identified in various fungal species. In Mycogone rosea, the point mutations F511I and G464S in the MrCYP51 gene were found in resistant mutants and are considered potential contributors to Prochloraz manganese resistance sci-hub.senih.gov. In Botrytis cinerea, mutations such as Y136F and N230K in the CYP51 gene have been associated with Prochloraz resistance, though these isolates still showed in vitro inhibition frontiersin.org. A significant mutation, F489L, in the PttCYP51A gene of Pyrenophora teres was strongly correlated with resistance to Prochloraz, with resistance factors up to 31.7. Structural analysis suggested this mutation causes a localized constriction in the enzyme's active site, hindering fungicide binding frontiersin.org.
Table 3.2.1: Identified Mutations in CYP51 Genes Associated with Prochloraz Resistance
| Fungal Species | Gene | Mutation(s) | Amino Acid Change | Target Enzyme Site | Reference |
| Mycogone rosea | MrCYP51 | F511I | Phenylalanine to Isoleucine | Heme cavity | sci-hub.senih.gov |
| Mycogone rosea | MrCYP51 | G464S | Glycine to Serine | N/A | sci-hub.senih.gov |
| Botrytis cinerea | CYP51 | Y136F | Tyrosine to Phenylalanine | N/A | frontiersin.org |
| Botrytis cinerea | CYP51 | N230K | Asparagine to Lysine | N/A | frontiersin.org |
| Pyrenophora teres | PttCYP51A | F489L | Phenylalanine to Leucine | Heme cavity | frontiersin.org |
Overexpression of CYP51 Genes
Another significant mechanism conferring resistance to DMI fungicides like Prochloraz is the overexpression of the CYP51 gene. Increased gene expression leads to higher cellular levels of the CYP51 enzyme, which can overwhelm the inhibitory effects of the fungicide. This overexpression can result from mutations in promoter regions or other regulatory elements controlling gene transcription.
In Ustilaginoidea virens, overexpression of the CYP51 gene was identified as the likely cause of Prochloraz resistance, with resistant isolates showing significantly higher CYP51 expression levels compared to sensitive ones, particularly after Prochloraz treatment nih.gov. Similarly, in Lasiodiplodia theobromae, resistant strains exhibited significantly higher expression of the LtCYP51 gene compared to susceptible strains bohrium.commdpi.com. Studies on Fusarium fujikuroi also reported the overexpression of Ffcyp51A in resistant strains following Prochloraz exposure apsnet.org. Furthermore, Pyrenophora teres resistant isolates displayed enhanced induced expression of both Cyp51A paralogs and Cyp51B genes, contributing to DMI resistance frontiersin.org.
Involvement of ATP-Binding Cassette (ABC) Transporters and Efflux Mechanisms
ATP-binding cassette (ABC) transporters are membrane proteins that utilize ATP hydrolysis to actively transport a wide range of substrates, including xenobiotics and fungicides, out of the cell. Overexpression or altered function of these efflux pumps can lead to the removal of Prochloraz from the fungal cytoplasm before it can reach its target enzyme, thereby conferring resistance.
Research indicates that ABC transporters play a role in Prochloraz resistance. For instance, the upregulated expression of the ABCG gene has been implicated in Prochloraz resistance in Lasiodiplodia theobromae bohrium.commdpi.com. Studies on other fungal pathogens have also suggested that efflux transporter systems contribute to resistance against Prochloraz asm.orgresearchgate.net. P-glycoproteins (P-gps), encoded by mdr1 genes, are a well-known class of ABC transporters involved in multidrug resistance, and Prochloraz has been shown to inhibit the mdr1-like mechanism in some organisms nih.govoaepublish.com. This suggests that fungal ABC transporters could similarly mediate Prochloraz efflux.
Fungicide Degradation as a Resistance Mechanism
While specific mechanisms for Prochloraz manganese degradation by resistant fungal strains are not extensively detailed in the provided literature, fungicide degradation is recognized as a potential resistance mechanism for prochloraz in general apsnet.org. This process typically involves the pathogen developing or enhancing enzymatic pathways that can break down the active ingredient into less toxic compounds, thereby reducing its effective concentration within the fungal cell. Further research would be needed to elucidate specific degradation pathways relevant to the prochloraz-manganese complex in various plant pathogens.
Fitness Penalties Associated with Resistance Phenotypes
Table 1: Observed Fitness Penalties in Prochloraz-Manganese Resistant Fungal Mutants
| Pathogen Species | Observed Fitness Penalty | Reference |
| Mycogone rosea | Decreased sporulation, decreased pathogenicity | nih.govresearchgate.net |
| Lasiodiplodia theobromae | Reduced mycelial growth rate, reduced conidia germination | apsnet.org |
Cross-Resistance Patterns with Other DMI Fungicides and Different Fungicide Classes
Cross-resistance occurs when resistance to one fungicide confers resistance to other fungicides, often due to similar modes of action or shared resistance mechanisms. Prochloraz and its manganese complex belong to the Demethylation Inhibitor (DMI) class of fungicides, which target the ergosterol (B1671047) biosynthesis pathway by inhibiting the CYP51 enzyme smagrichem.comapsnet.org.
Studies have indicated positive cross-resistance between Prochloraz-Mn and other DMI fungicides, specifically prochloraz and imazalil (B1671291) nih.govresearchgate.netresearchgate.net. This suggests that resistance mechanisms affecting the CYP51 enzyme, such as target-site mutations or overexpression, can impact sensitivity to multiple DMI compounds.
Conversely, research has shown a lack of cross-resistance between Prochloraz-Mn and fungicides from different chemical classes, such as diniconazole, fenbuconazole, thiabendazole, or picoxystrobin (B33183) nih.govresearchgate.netresearchgate.netresearchgate.net. This observation is significant for resistance management, as it implies that pathogens resistant to Prochloraz-Mn may remain susceptible to fungicides with different modes of action.
Table 2: Cross-Resistance Patterns of Prochloraz-Manganese
| Fungicide Tested | Fungicide Class (if known) | Observed Cross-Resistance with Prochloraz-Mn | Reference |
| Prochloraz | DMI | Positive | nih.govresearchgate.netresearchgate.net |
| Imazalil | DMI | Positive | nih.govresearchgate.netresearchgate.net |
| Diniconazole | DMI | Negative (No cross-resistance) | nih.govresearchgate.netresearchgate.netresearchgate.net |
| Fenbuconazole | DMI | Negative (No cross-resistance) | nih.govresearchgate.netresearchgate.netresearchgate.net |
| Thiabendazole | Benzimidazole | Negative (No cross-resistance) | nih.govresearchgate.netresearchgate.netresearchgate.net |
| Picoxystrobin | Strobilurin (QoI) | Negative (No cross-resistance) | nih.govresearchgate.netresearchgate.netresearchgate.net |
Strategies for Resistance Management in Agricultural Systems
Effective management of fungicide resistance is paramount to prolonging the utility of Prochloraz manganese and other crop protection agents. Strategies focus on reducing selection pressure and preserving the efficacy of available tools.
Fungicide Rotation and Combination Applications
Rotating Prochloraz manganese with fungicides from different FRAC (Fungicide Resistance Action Committee) groups is a fundamental strategy to prevent or delay the development of resistance smagrichem.compomais.commade-in-china.com. By alternating active ingredients with distinct modes of action, the selection pressure on any single resistance mechanism is reduced.
Integrated Pest Management Approaches to Mitigate Resistance
Integrated Pest Management (IPM) encompasses a broader suite of tactics that can help mitigate fungicide resistance, including Prochloraz manganese. This approach emphasizes a holistic view of pest and disease management, integrating various control methods. Key IPM principles relevant to fungicide resistance include:
Monitoring and Forecasting: Regularly monitoring pathogen populations for shifts in sensitivity to Prochloraz manganese and other fungicides is crucial for early detection of resistance researchgate.net.
Judicious Use: Employing Prochloraz manganese only when necessary, based on disease thresholds and accurate diagnosis, helps minimize unnecessary exposure and selection pressure worldbank.org.
Cultural Practices: Implementing good agricultural practices, such as crop rotation, sanitation, and optimizing plant health, can reduce disease incidence and reliance on chemical controls researchgate.networldbank.org.
Use of Biological Control Agents: Where feasible, incorporating biological control agents can supplement or replace chemical treatments, further diversifying disease management strategies mdpi.com.
By adopting these integrated approaches, the longevity and effectiveness of Prochloraz manganese in disease management programs can be significantly enhanced.
Environmental Fate and Degradation Pathways of Prochloraz Manganese
Dissociation and Stability in Environmental Matrices (e.g., Water, Soil)
Prochloraz (B1679089) manganese is a coordination complex where four prochloraz molecules are bound to a central manganese(II) ion . In aqueous environments, this complex can dissociate. Studies have shown that a suspension of prochloraz manganese wettable powder in distilled water can dissociate to free prochloraz and manganese chloride, with approximately 55% dissociation occurring within four hours at 25°C inchem.org. This dissociation process is reported to be largely unaffected by pH levels between 6 and 9 inchem.org. The stability of prochloraz manganese in soil and water is influenced by factors such as pH, temperature, and the presence of microbial communities plos.org. Optimal stability is generally observed in slightly acidic to neutral conditions, with significant hydrolysis potentially occurring in alkaline environments (pH > 8) due to ligand dissociation .
Microbial Degradation of Prochloraz Manganese
Microbial degradation is a significant pathway for the breakdown of pesticides in the environment. The effectiveness of microbial degradation is influenced by the metabolic diversity and adaptability of microorganisms, as well as environmental factors like nutrient availability, pH, temperature, and salinity plos.org.
Isolation and Identification of Degrading Bacterial Strains
Research has led to the isolation of bacterial strains capable of degrading prochloraz manganese. One such strain, identified as Bacillus cereus WD-2, was isolated from soil contaminated with prochloraz manganese plos.orgnih.govnih.gov. This strain has demonstrated efficient degradation capabilities under various conditions plos.orgnih.govnih.gov.
Characterization of Microbial Degradation Kinetics and Optimal Conditions
The degradation kinetics and optimal conditions for the Bacillus cereus WD-2 strain have been characterized. The optimal temperature for bacterial growth and prochloraz manganese degradation by this strain was found to be between 35–40°C, with the highest degradation rate reaching approximately 90.7% at a pH of 8.0 plos.orgnih.govnih.gov. Degradation rates increased in the pH range of 4.0–8.0, with significant degradation occurring between pH 7.0–8.0 plos.orgnih.govnih.gov.
The strain showed optimal growth and degradation when glucose was used as a carbon source, achieving a degradation rate of 68.2% nih.govnih.gov. The type of nitrogen source did not significantly influence bacterial growth or degradation nih.govnih.gov. Salinity also plays a role; degradation rates exceeded 80% at NaCl concentrations of 0–2%, reaching 89.2% at 1% nih.govnih.gov. However, concentrations higher than 7% inhibited growth and degradation, reducing the rate to 8.5% nih.govnih.gov.
Kinetic Parameters for Bacillus cereus WD-2 Degradation
| Initial Concentration (mg/L) | Kinetic Equation (lnC = -kt + A) | Rate Constant (k) | Half-life (h) | Correlation Coefficient (r) |
| < 500 | lnC = -0.061t + A | 0.061 | 11.06 | 0.9830 - 0.9976 |
Note: The kinetic equation and half-life were determined for initial prochloraz-manganese concentrations less than 500 mg/L nih.gov.
Optimal Conditions for Bacillus cereus WD-2 Degradation
| Condition | Optimal Range/Value | Maximum Degradation Rate |
| Temperature | 35–40°C | 90.6% at 37°C |
| pH | 7.0–8.0 | 90.7% at pH 8.0 |
| Carbon Source | Glucose | 68.2% |
| Salinity (NaCl) | 0–2% | 89.2% at 1% |
Bioremediation Potential of Microbial Degraders in Contaminated Environments
The ability of strains like Bacillus cereus WD-2 to effectively degrade prochloraz manganese suggests a significant potential for bioremediation of contaminated soils nih.govnih.gov. These findings provide a valuable technical reference for the biodegradation of this pesticide and indicate that such microbial degraders could contribute to cleaning up environments impacted by prochloraz manganese plos.orgnih.govnih.gov. The strain WD-2 shows particular promise for bioremediation in soils with low alkalinity and salinity nih.gov.
Chemical and Photolytic Degradation Processes
Beyond microbial action, prochloraz manganese can also undergo degradation through chemical and photolytic pathways.
Reactions with Oxidizing Agents (e.g., Chlorine Dioxide)
The chemical stability of oxidizing agents, such as chlorine dioxide (ClO₂), in the presence of prochloraz manganese has been investigated. In model mixtures, a relative decrease in chlorine dioxide concentration was observed when combined with prochloraz manganese. For instance, within 20 minutes of mixing 1500 ppm prochloraz manganese with 100 ppm ClO₂ in water, a 20% decrease in ClO₂ concentration was measured agriculturejournals.czsemanticscholar.orgresearchgate.net. This interaction indicates that simultaneous application strategies involving chlorine dioxide and prochloraz manganese require careful timing, as the stability of chlorine dioxide can be compromised agriculturejournals.czsemanticscholar.orgresearchgate.net.
Efficacy and Application in Crop Disease Management
Control of Fungal Diseases in Cereals (e.g., Eyespot, Powdery Mildew)
Prochloraz (B1679089), the active component in prochloraz manganese, has been a key fungicide for managing eyespot disease in cereals, caused by the pathogens Oculimacula yallundae and Oculimacula acuformis. researchgate.net Research has confirmed that prochloraz is one of the most effective available fungicides against eyespot, particularly under high disease pressure. windows.net However, its performance can be variable, with studies showing disease reduction ranging from 30-40% and sometimes exceeding 60%. windows.net
The timing of application is crucial for optimal efficacy. Prochloraz demonstrates the best results when applied between the mid-tiller stage and the beginning of stem extension (GS 25). ahdb.org.uk Field trials have shown that a full-dose application of prochloraz at this stage significantly reduces the levels of eyespot observed at the end of the season. ahdb.org.uk In terms of its activity on specific cereal diseases, prochloraz manganese is rated as having moderate efficacy against eyespot and low efficacy against powdery mildew, Septoria, and rust in wheat. herts.ac.uk
Long-term studies have indicated that repeated use of prochloraz can lead to shifts in the pathogen population, favoring the less sensitive T. acuformis over T. yallundae. researchgate.net This has, in some cases, led to a gradual decrease in the fungicide's effectiveness over time. researchgate.net
Management of Post-Harvest Diseases in Fruits (e.g., Anthracnose, Stem-End Rot)
Prochloraz manganese is utilized in the post-harvest management of fungal diseases in various fruits. It is effective in controlling anthracnose and stem-end rot, which are significant causes of post-harvest losses in crops like avocados and mangoes. herts.ac.ukherts.ac.uk The fungicide's broad-spectrum activity helps protect the fruit during storage and transport, thereby extending its shelf life and maintaining quality. pomais.com
Efficacy against Root and Crown Rot Diseases (e.g., Dactylonectria macrodidyma, Calonectria ilicicola)
Against Calonectria ilicicola, prochloraz manganese reduced root necrosis by approximately 25%. apsnet.org Furthermore, both prochloraz manganese and the fungicide fludioxonil (B1672872) were found to decrease the reisolation frequency of D. macrodidyma from necrotic roots by about 50% compared to other treatments. apsnet.org These findings suggest that prochloraz manganese can suppress existing root rot infections, allowing for new root growth and better plant establishment. apsnet.org
Control of Canker and Other Stem Diseases (e.g., Chrysoporthe deuterocubensis in Eucalyptus)
Research has shown the high efficacy of prochloraz manganese chloride against the canker disease of Eucalyptus urograndis caused by Chrysoporthe deuterocubensis. In in vitro tests, prochloraz manganese chloride exhibited a strong inhibitory effect on the mycelial growth of the pathogen. mdpi.com At a concentration of 1.0 mg/mL, it completely inhibited the growth of C. deuterocubensis. mdpi.comresearchgate.net Even at a lower concentration of 0.125 mg/mL, it achieved a 91.1% inhibition of radial growth. mdpi.com This highlights its potential as an effective chemical control for Chrysoporthe stem canker in Eucalyptus plantations. mdpi.comresearchgate.net
Application in Mushroom Cultivation for Disease Control (e.g., Cobweb Disease caused by Cladobotryum mycophilum, Green Mold)
Prochloraz manganese is a widely used fungicide in the mushroom industry for the control of several significant fungal diseases. fao.org It is particularly noted for its effectiveness against cobweb disease, caused by Cladobotryum mycophilum. nih.govsquarespace.comnih.govdoaj.org Studies have shown that prochloraz manganese is highly fungitoxic to C. mycophilum, with a strong inhibitory effect on its hyphae. nih.govnih.govdoaj.orgscielo.org.za
It is also used to manage green mold, caused by Trichoderma species. mdpi.comnih.gov In in vitro tests against Trichoderma harzianum, prochloraz manganese was the most efficient non-systemic fungicide, inhibiting mycelial growth by 93.40%. nih.gov Field trials have demonstrated that it can achieve high levels of disease control for green mold, ranging from 89.06% to 96.30%. nih.govresearchgate.net
Additionally, prochloraz manganese is effective against wet bubble disease (Mycogone perniciosa) and dry bubble disease (Lecanicillium fungicola), although some resistance in L. fungicola has been reported. researchgate.netmicrobiotech.co.uk
Field Trial Performance and Comparative Efficacy with Other Fungicides
The performance of prochloraz manganese has been evaluated in various field trials and comparative studies.
In the context of mushroom cultivation , a study on cobweb disease (Cladobotryum mycophilum) compared prochloraz-manganese chloride complex with seboctylamine acetate (B1210297). The results showed that a 400 mg/L concentration of prochloraz-manganese chloride complex resulted in 61.38% disease control, whereas 6 mg/L of seboctylamine acetate achieved 81.17% control. nih.govnih.gov Another study found that prochloraz provided good control of wet bubble, moderate control of dry bubble, and weak to ineffective control of cobweb disease compared to the fungicide metrafenone (B1676525) (Vivando), which showed better control of dry bubble and some control of cobweb. microbiotech.co.uk In managing green mold (Trichoderma harzianum), prochloraz manganese at 0.1–0.2% exhibited superior disease control (89.06–96.30%) compared to systemic fungicides like carbendazim (B180503) 50 WP (80.11–87.66%). nih.gov
For canker disease in Eucalyptus caused by Chrysoporthe deuterocubensis, in vitro tests showed prochloraz manganese chloride to be the most effective among five tested fungicides, achieving 100% inhibition at 1.0 mg/mL. mdpi.com In preventive field experiments, however, thiram (B1682883) was found to be more effective in inhibiting lesion development. mdpi.com
In managing black root rot in avocado seedlings , prochloraz manganese was compared with fludioxonil, thiophanate-methyl (B132596) + etridiazole, and prochloraz alone. While all tested fungicides reduced root necrosis from Calonectria ilicicola, fludioxonil was the most effective, reducing necrosis by 75% compared to about 25% for prochloraz manganese. apsnet.org Against Dactylonectria macrodidyma, prochloraz manganese was one of the treatments that significantly reduced root necrosis. apsnet.org
The table below summarizes the comparative efficacy of prochloraz manganese from various studies.
Influence on Crop Biomass and Yield
The application of prochloraz manganese can have a positive influence on crop biomass and yield, not only through disease control but also potentially through direct effects on the plant.
In mushroom cultivation, the use of prochloraz manganese has been associated with increased yields of Agaricus bisporus. nih.govmdpi.com This is primarily attributed to its effective control of diseases like green mold and wet bubble disease, which can cause significant yield losses. mdpi.com However, it is also noted that fungicides can be toxic to the mushroom mycelium itself, and the impact on yield can depend on the dose used. nih.gov Research has shown that while prochloraz manganese can cause alterations in the mushroom's cell wall composition, fruit-body morphology is only slightly affected at higher concentrations, with the primary impact on yield being dose-dependent. nih.gov The manganese component itself is an essential micronutrient for plants, playing a crucial role in photosynthesis, chlorophyll (B73375) production, and disease resistance, which can contribute to higher crop yields. chsagronomy.comcropnutrition.comresearchgate.net
Analytical Methodologies for Environmental and Agricultural Monitoring
Extraction and Sample Preparation Techniques
Effective extraction and sample preparation are foundational steps in the accurate determination of prochloraz (B1679089) residues. Several techniques have been employed, with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method being a prominent choice due to its efficiency and suitability for multi-residue analysis.
The QuEChERS method typically involves an initial extraction step using acetonitrile, often followed by a partitioning step with petroleum ether for sample cleanup. Dispersive solid-phase extraction (d-SPE) with various sorbents and salts is then used to further reduce matrix interferences. For instance, a modified QuEChERS procedure has been successfully applied for the determination of prochloraz and its metabolites in agricultural products like black pepper and Aster yomena. In mushroom analysis, QuEChERS coupled with Gas Chromatography-Electron Capture Detection (GC-ECD) has demonstrated satisfactory performance.
Other extraction techniques utilized include:
Ultrasound-Assisted Solvent Extraction (UAE) : This method has also been explored for pesticide residue analysis, often in conjunction with other techniques.
Solid Phase Extraction (SPE) : SPE is a common clean-up technique that can be integrated into various analytical workflows for pesticide residue determination.
A common approach involves hydrolysis to convert prochloraz and its metabolites into 2,4,6-trichlorophenol (B30397) (2,4,6-TCP), which is then analyzed. For example, samples can be Soxhlet-extracted with acetone, concentrated, and then hydrolyzed with pyridine (B92270) hydrochloride to break down components to 2,4,6-TCP.
Chromatographic Techniques for Detection and Quantification
Chromatographic techniques are essential for separating and quantifying prochloraz and its related compounds in complex matrices.
Liquid Chromatography (LC) with UV Detection (LC-UV)
LC-UV has been utilized for the determination of prochloraz residues, typically after derivatization to 2,4,6-trichlorophenol. An alternative LC-UV method has been reported for the analysis of prochloraz in fruits like mango, papaya, and orange, involving derivatization with pyridine hydrochloride. This method achieved average recoveries ranging from 80% to 94% with relative standard deviations between 5.6% and 12.6% for spiked samples at concentrations of 0.1 and 0.2 mg kg⁻¹. The detection and quantification limits for this LC-UV method were reported as 0.05 and 0.1 mg kg⁻¹, respectively.
Gas Chromatography (GC) with Electron Capture Detection (GC-ECD)
GC-ECD is a sensitive technique commonly used for the analysis of halogenated compounds like prochloraz and its metabolites. Studies have employed GC-ECD for prochloraz residue determination, often after conversion to 2,4,6-TCP. For instance, a GC-ECD method was used to investigate the residue dynamics of prochloraz and 2,4,6-TCP in apples, reporting recoveries of prochloraz and 2,4,6-TCP between 82.9% and 114.4%. In mushroom analysis, GC-ECD coupled with QuEChERS extraction demonstrated a limit of detection (LOD) of 15.9 μg kg⁻¹ and a limit of quantification (LOQ) of 52.9 μg kg⁻¹, with recoveries of 100.6 ± 1.6% and 105.6 ± 3.9% for spiked samples. The method's repeatability was satisfactory, with relative standard deviations (RSDs) below 20%.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Parent Compound and Metabolites
LC-MS/MS offers high sensitivity and selectivity, making it a preferred technique for the simultaneous determination of prochloraz and its various metabolites. Studies have shown that prochloraz and its metabolites (e.g., BTS 44595, BTS 44596, BTS 40348) can be analyzed using LC-MS/MS, sometimes requiring different ionization modes (ESI positive or negative) depending on the compound's properties. For example, a QuEChERS method combined with LC-MS/MS was used for the determination of prochloraz and its metabolites in Aster yomena, achieving mean recovery rates between 80.1 ± 1.2% and 108.2 ± 3.8%. Another study developed a UPLC-MS/MS method for prochloraz residue analysis in garlic sprouts, reporting a linear range of 5–500 μg/kg, a correlation coefficient of 0.9983, and average recovery rates of 88–94%. LC-MS/MS has also been employed for quantifying prochloraz in black pepper, achieving an LOQ of 1 ppb.
Challenges in Metabolite Analysis and Residue Definition
A significant challenge in prochloraz residue analysis lies in the residue definition, which often includes the parent compound and multiple metabolites containing the 2,4,6-trichlorophenol moiety. This necessitates analytical methods capable of detecting and quantifying these various compounds. Some prochloraz metabolites, such as BTS 9608 and free 2,4,6-TCP, may require specific ionization modes (ESI negative) for LC-MS/MS analysis and can exhibit poor detection sensitivity. Furthermore, in-source fragmentation of certain metabolites during LC-MS/MS analysis can occur, requiring good chromatographic separation to avoid quantification errors. The variability in GC-conversion rates of prochloraz and its metabolites to 2,4,6-TCP, depending on instrument conditions and matrix type, also presents a challenge for GC-based analysis, suggesting GC results are preferably used for screening purposes. The European Union has revised its residue definition to include specific metabolites (BTS 44595 and BTS 44596), leading to reduced MRLs to the limit of determination (LOD) due to a lack of submitted data for the revised definition.
Method Validation Parameters
Method validation is critical to ensure the reliability and accuracy of analytical results. Key parameters assessed include recovery, limits of detection (LOD), and limits of quantification (LOQ).
Recovery: Recovery studies are performed by spiking blank samples with known concentrations of prochloraz and its metabolites. Acceptable recovery values are generally between 70% and 120%. For example, recoveries for prochloraz and its metabolites in Aster yomena ranged from 80.1 ± 1.2% to 108.2 ± 3.8%. In apple analysis using GC-ECD, recoveries for prochloraz and 2,4,6-TCP were reported between 82.9% and 114.4%. For LC-UV analysis after derivatization, recoveries ranged from 80% to 94%.
Limits of Detection (LOD) and Quantification (LOQ): These parameters define the lowest concentrations that can be reliably detected and quantified. For GC-ECD analysis of prochloraz in mushrooms, the LOD was 15.9 μg kg⁻¹ and the LOQ was 52.9 μg kg⁻¹. In LC-UV analysis after derivatization, the LOD and LOQ were 0.05 and 0.1 mg kg⁻¹, respectively. LC-MS/MS methods have achieved even lower LOQs, such as 1 ppb (equivalent to 1 μg kg⁻¹) for prochloraz in black pepper.
Table 1: Summary of Method Validation Parameters for Prochloraz Analysis
| Analytical Technique | Matrix Example | Recovery (%) | RSD (%) | LOD (μg/kg) | LOQ (μg/kg) | Reference |
| GC-ECD | Mushrooms | 100.6 ± 1.6 | < 20 | 15.9 | 52.9 | |
| GC-ECD | Apples | 82.9–114.4 | 0.7–8.6 | Not specified | Not specified | |
| LC-UV (derivatized) | Fruits (Mango, etc.) | 80–94 | 5.6–12.6 | 50 | 100 | |
| LC-MS/MS | Aster yomena | 80.1–108.2 | 1.2–3.8 | Not specified | Not specified | |
| LC-MS/MS | Black Pepper | 80–120 | Not specified | 1 | 1 | |
| LC-MS/MS | Garlic Sprouts | 88–94 | 2.6–9.7 | Not specified | Not specified |
Note: RSD values are presented as a range or specific value as reported in the respective sources. LOD/LOQ values are presented in the units reported in the source, with conversions to μg/kg where applicable for consistency.
Compound List:
Prochloraz
Prochloraz manganese
2,4,6-trichlorophenol (2,4,6-TCP)
BTS 44595
BTS 44596
BTS 40348
BTS 9608
2,4,6-trichlorophenoxyacetic acid
Ecotoxicological Studies on Non Target Organisms
Environmental Risk Assessment Frameworks and Hazard Classification of Prochloraz (B1679089) Manganese
Hazard Classification of Prochloraz Manganese
Prochloraz manganese complex has been classified according to globally harmonized systems and other regulatory standards, reflecting its potential environmental impact. Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Prochloraz manganese is categorized as:
Aquatic Acute 1 (H400): Very toxic to aquatic life lgcstandards.comchemicalbook.comherts.ac.ukherts.ac.ukgadotagro.comfmc.com.
Aquatic Chronic 1 (H410): Very toxic to aquatic life with long-lasting effects lgcstandards.comchemicalbook.comherts.ac.ukherts.ac.ukgadotagro.comfmc.com.
Acute Toxicity Category 4 (H302): Harmful if swallowed lgcstandards.comchemicalbook.comgadotagro.comfmc.com.
These classifications are often accompanied by specific hazard statements and pictograms, such as the GHS09 (environment) and GHS07 (exclamation mark) symbols, indicating significant environmental and acute health hazards lgcstandards.comchemicalbook.com. The World Health Organization (WHO) classifies Prochloraz manganese as moderately hazardous (Class II) herts.ac.ukgadotagro.com, though some sources list it as Class III chinese-pesticide.com. Older European Union classifications also identified it as R50/53 (Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment) and R22 (Harmful if swallowed) wynnstay.co.uk.
Ecotoxicological Data Informing Hazard Classification
The hazard classifications for Prochloraz manganese are supported by specific ecotoxicological data, particularly concerning its effects on aquatic organisms. Studies have established toxicity values (LC50 for fish and aquatic invertebrates, EC50 for algae) that demonstrate its high toxicity to aquatic ecosystems.
| Organism Group | Species/Test Type | Value (mg/L) | Endpoint | Reference |
| Fish | Oncorhynchus mykiss (96h) | 2.4 | LC50 | wynnstay.co.uk |
| Fish | Rainbow trout (96h) | 1.5 | LC50 | chinese-pesticide.com |
| Fish | Bluegill sunfish (96h) | 2.2 | LC50 | chinese-pesticide.com |
| Aquatic Invertebrates | Daphnia (48h) | 4.3 | LC50 | chinese-pesticide.comwynnstay.co.uk |
| Aquatic Invertebrates | Eastern oyster (Crassostrea virginica) (96h) | 0.95 | EC50 | chinese-pesticide.com |
| Aquatic Invertebrates | Mysid shrimp (Mysidopsis bahia) (96h) | 0.77 | EC50 | chinese-pesticide.com |
| Algae | Selenastrum capricornutum (72h) | 0.094-0.1 | EC50 | chinese-pesticide.comwynnstay.co.uk |
These values indicate that Prochloraz manganese is highly toxic to fish and aquatic invertebrates, with effects observed at low concentrations, particularly for algae and some invertebrate species chinese-pesticide.comwynnstay.co.uk. While data on birds, bees, and earthworms suggest lower toxicity for these groups, the significant impact on aquatic life drives the stringent environmental hazard classifications chinese-pesticide.compestgenie.com.au.
Emerging Research Directions and Future Perspectives
Development of Novel Formulations and Delivery Systems
Research into advanced formulations aims to enhance the efficacy, stability, and delivery of prochloraz (B1679089) manganese. Nanotechnology is a significant area of development, with studies focusing on nano-suspension dispersions and nano-suspoemulsion dispersions of prochloraz manganese chloride complex. These formulations aim for particle sizes less than 100 nanometers, and particularly less than 50 nanometers, to improve bioavailability and potentially reduce the required application rates wipo.intwipo.int. Historically, the manganese prochloraz chloride complex has been challenging to formulate in water-based suspension concentrates due to its tendency to dissociate in water, often leading to solid formulations like wettable powders google.com. However, ongoing efforts seek to develop stable water-based formulations, potentially by producing the crystalline metal prochloraz complexes as an integrated part of the manufacturing process google.com. Combinations with other active ingredients, such as difenoconazole, are also being developed, indicating a trend towards multi-component fungicidal products chicocrop.com.
Advanced Omics-Based Approaches to Elucidate Resistance Mechanisms
Understanding how fungal pathogens develop resistance to prochloraz is crucial for sustainable disease management. Advanced omics-based approaches, particularly transcriptomics (RNA-sequencing and qRT-PCR), are instrumental in identifying the molecular mechanisms underlying prochloraz resistance. These studies have revealed that resistance often involves:
Overexpression of Target Genes: Increased expression of genes encoding the target enzyme, sterol 14α-demethylase (CYP51), such as CYP51A, CYP51B, and CYP51C, has been observed in resistant strains mdpi.comnih.govmdpi.comapsnet.orgnih.govresearchgate.netapsnet.org. For instance, Penicillium digitatum resistant strains show significantly higher expression levels of CYP51B apsnet.org.
Mutations in Target Genes: Specific point mutations or insertions in the promoter or coding regions of target genes like CYP51 can confer resistance researchgate.netapsnet.orgfrontiersin.org. Examples include a 199-bp insertion in the promoter region and G405S, G389C, Y390S mutations in the coding region of CYP51B in P. digitatum apsnet.org. Botrytis cinerea resistance has been linked to Y136F mutations in the CYP51 gene frontiersin.org, and Cercospora beticola to Y464S mutations in CYP51 researchgate.net.
Overexpression of Efflux Pump Genes: Genes encoding transporter proteins, such as those in the Major Facilitator Superfamily (MFS) and ATP-Binding Cassette (ABC) superfamily, are frequently overexpressed in resistant fungi. These pumps actively expel the fungicide from fungal cells mdpi.comnih.govmdpi.comnih.govapsnet.org. Studies have identified genes like mfs2 in P. digitatum as significant contributors to prochloraz resistance mdpi.comnih.gov.
Metabolic Detoxification: Upregulation of genes involved in metabolic pathways, such as cytochrome P450 genes (e.g., CYP55A3), can contribute to fungicide detoxification mdpi.com.
Table 1: Omics-based Elucidation of Prochloraz Resistance Mechanisms
| Fungal Species | Resistance Mechanism | Target Gene/Protein | Omics Approach | Reference |
| Penicillium digitatum | Overexpression of efflux pump gene | mfs2 (MFS transporter) | Transcriptomics | mdpi.comnih.gov |
| Penicillium digitatum | Overexpression of target gene, promoter insertion | CYP51B (Sterol 14α-demethylase) | Transcriptomics | apsnet.org |
| Penicillium italicum | Overexpression of transporter genes, ERG genes | MFS, ABC transporters, ERG2, ERG6, ERG11 | Transcriptomics | nih.gov |
| Lasiodiplodia theobromae | Overexpression of target gene, upregulation of P450 gene | LtCYP51, CYP55A3 (P450) | Transcriptomics | mdpi.com |
| Botrytis cinerea | Mutation in target gene | CYP51 (Sterol 14α-demethylase) | Genotypic analysis | frontiersin.org |
| Cercospora beticola | Mutation (Y464S) and overexpression of target gene | Cyp51 (Sterol 14α-demethylase) | Transcriptomics | researchgate.net |
| Fusarium fujikuroi | Various mechanisms (target mutation/overexpression, transporter genes, degradation) | CYP51, ABC transporters | Literature review | apsnet.org |
Integration with Biological Control Agents and Sustainable Agricultural Practices
The integration of prochloraz manganese with biological control agents (BCAs) and sustainable agricultural practices is gaining traction. Studies have demonstrated synergistic effects when prochloraz is combined with specific bacteria, leading to enhanced disease control and potentially reduced reliance on chemical fungicides. For instance, the integration of Bacillus velezensis strain LY7 with prochloraz showed synergistic control of chilli anthracnose, achieving higher efficacy than either component alone nih.gov. Similarly, a combination of Pseudomonas aeruginosa E1-23 and prochloraz significantly suppressed soybean root rot, outperforming standalone treatments and suggesting an eco-friendly approach to disease management researchgate.net. These findings support the broader trend of adopting Integrated Pest Management (IPM) strategies that combine chemical and biological methods to improve efficacy and sustainability google.comfrontiersin.org.
Table 2: Synergistic Control of Fungal Diseases with Prochloraz and Biological Agents
| Biological Agent | Target Disease/Pathogen | Prochloraz Role | Combined Efficacy (vs. individual) | Reference |
| Bacillus velezensis LY7 | Chilli anthracnose (C. scovillei) | Synergistic partner | Higher control efficiency | nih.gov |
| Pseudomonas aeruginosa E1-23 | Soybean root rot (F. neocosmosporiellum) | Synergistic partner, reduces fungicide dependency | Increased disease control efficacy | researchgate.net |
| Pomegranate Peel Extract (PPE) | Mycotoxigenic fungi (A. flavus, F. proliferatum) | Synergistic partner, reduces toxin production | Complete inhibition of toxin production | frontiersin.org |
Long-Term Environmental Monitoring and Modeling of Prochloraz Manganese Fate
Research into the environmental fate of prochloraz manganese is essential for assessing its persistence, degradation pathways, and potential impact. Studies indicate that prochloraz manganese degrades into metabolites such as BTS44595 and BTS44596, which exhibit lower soil adsorption than the parent compound . In mushroom casing soil, prochloraz-Mn concentrations in the top layer decreased to ≤ 13 mg kg⁻¹ by day 28/29 following application nih.govresearchgate.net. The compound is noted for being easily adsorbed by soil particles and not readily washed away by rain made-in-china.com.
The potential for bioremediation is also being explored, with the isolation of bacterial strains like Bacillus cereus WD-2 capable of degrading prochloraz-manganese. Optimal degradation conditions for this strain include a pH of 7.0-8.0, temperatures of 35-40°C, and moderate salinity plos.org. High concentrations of prochloraz-manganese can inhibit the degradation activity of such microbes plos.org. Furthermore, the use of in silico modeling, including Quantitative Structure-Activity Relationship (QSAR) models, is being investigated to predict degradation rates in soil and water, with validation through microcosm experiments .
Table 3: Prochloraz-Manganese Persistence in Mushroom Casing Soil
| Fungicide | Soil Layer | Application Type | Time (Days) | Remaining Concentration (mg kg⁻¹) | Reference |
| Prochloraz-Mn | Top half | Drench | 28/29 | ≤ 13 | nih.govresearchgate.net |
| Prochloraz-Mn | Top half | Drench | 31 | Data not specified | nih.govresearchgate.net |
| Prochloraz-Mn | Bottom half | Drench | 28/29 | Lower than top half | nih.govresearchgate.net |
Research into the Manganese Component's Contribution to Efficacy and Environmental Behavior
The role of the manganese component in prochloraz manganese is multifaceted, influencing both its fungicidal efficacy and its physical-chemical properties. Manganese is understood to potentially enhance the stability and effectiveness of prochloraz against certain pathogens . The complexation of prochloraz molecules with a central Mn²⁺ ion forms a stable structure that may improve solubility and persistence . However, the manganese complex is known to dissociate in water, releasing free prochloraz and manganese chloride, with approximately 55% dissociation observed within four hours at 25°C inchem.org. This dissociation rate can influence the delivery and availability of the active ingredient.
Beyond its role in complexation, manganese itself is an essential trace element for plant growth. Formulations containing prochloraz manganese may therefore provide supplemental manganese, potentially enhancing crop stress resistance and promoting growth, thereby contributing to increased yields chicocrop.com. Conversely, research has also highlighted that the manganese component can contribute to toxicity, as evidenced by a case of acute manganese intoxication following the ingestion of a prochloraz-manganese fungicide karger.com. The stability of the manganese complex in formulations also differs from copper and zinc complexes, which are more stable in water-based suspension concentrates google.com.
Table 4: Contribution of Manganese to Prochloraz Efficacy and Behavior
| Aspect | Observation | Reference |
| Efficacy | May enhance stability and effectiveness against specific pathogens . | |
| Provides trace manganese elements, potentially enhancing crop stress resistance and promoting growth chicocrop.com. | chicocrop.com | |
| Formulation/Stability | Forms a stable octahedral geometry with prochloraz, enhancing solubility and persistence . | |
| Dissociates in water, releasing free prochloraz and manganese chloride (approx. 55% in 4 hours) inchem.org. | inchem.org | |
| Less stable in water-based formulations compared to copper or zinc prochloraz complexes google.com. | google.com | |
| Environmental Behavior/Toxicity | Easily adsorbed by soil particles, not easily washed away by rain made-in-china.com. | made-in-china.com |
| Can contribute to manganese toxicity upon ingestion karger.com. | karger.com |
Compound List:
Prochloraz
Prochloraz manganese
Prochloraz-manganese chloride complex
Manganese chloride
Difenoconazole
Propineb
Thiabendazole
Tebuconazole
Pyraclostrobin
Iprodione
Triazole fungicide
Imidazoles fungicide
Chlorine dioxide (ClO₂)
Q & A
Q. What is the molecular structure of Prochloraz manganese, and how does its coordination complex influence fungicidal activity?
Prochloraz manganese is a coordination complex with a 4:1 molar ratio of prochloraz (N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide) to manganese(II) chloride. The manganese ion acts as a central metal atom, binding to the nitrogen atoms of the imidazole rings in prochloraz, enhancing stability and bioavailability. This structural configuration is critical for its antifungal activity, as the complex facilitates targeted delivery to fungal cell membranes, disrupting ergosterol biosynthesis .
Q. What analytical methods are recommended for quantifying Prochloraz manganese residues in environmental matrices?
High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for detection due to its high sensitivity and specificity. Sample preparation should include solid-phase extraction (SPE) to isolate the compound from soil or water samples. Calibration curves must be validated using matrix-matched standards to account for interference from co-eluting substances .
Q. What safety protocols are essential for handling Prochloraz manganese in laboratory settings?
Researchers should adhere to OSHA Hazard Communication Standard guidelines, including:
Q. How can researchers ensure reproducibility in synthesizing Prochloraz manganese complexes?
Standardize synthesis by controlling stoichiometric ratios (4:1 prochloraz-to-manganese) under inert atmospheres (e.g., nitrogen) to prevent oxidation of Mn(II). Monitor reaction progress via UV-Vis spectroscopy at 280 nm (imidazole absorption band). Purify the product using recrystallization in ethanol-water mixtures, and verify purity via elemental analysis and X-ray diffraction .
Q. What are the key parameters for assessing Prochloraz manganese stability under varying pH conditions?
Conduct accelerated stability studies by incubating the compound in buffers across pH 4–9 at 25°C and 40°C. Quantify degradation products (e.g., free prochloraz, MnCl₂) weekly using LC-MS. Stability is optimal at pH 5–7, with significant hydrolysis observed in alkaline conditions (pH >8) due to ligand dissociation .
Advanced Research Questions
Q. How can experimental designs resolve contradictions in reported toxicological thresholds for Prochloraz manganese?
Address discrepancies by:
- Performing meta-analyses of existing in vivo studies to identify confounding variables (e.g., species-specific metabolism).
- Conducting dose-response studies using standardized OECD guidelines, with endpoints including oxidative stress biomarkers (e.g., glutathione levels) and histopathological analysis of liver/kidney tissues.
- Applying benchmark dose (BMD) modeling to derive threshold limits .
Q. What mechanistic insights explain Prochloraz manganese’s role in modulating EpCAM expression in cancer cells?
In vitro studies using OE-19 esophageal adenocarcinoma cells show that Prochloraz manganese upregulates EpCAM via Mn²⁺-mediated activation of Wnt/β-catenin signaling. Validate this mechanism using siRNA knockdown of β-catenin and chromatin immunoprecipitation (ChIP) to confirm binding to the EpCAM promoter. Compare results with non-manganese prochloraz salts to isolate the metal’s contribution .
Q. How can in silico modeling optimize Prochloraz manganese’s environmental persistence profile?
Use quantitative structure-activity relationship (QSAR) models to predict half-lives in soil/water. Input parameters include logP (2.8), molar volume (340 ų), and hydrogen-bonding capacity. Cross-validate predictions with microcosm experiments under OECD 307 guidelines, measuring degradation rates via LC-MS/MS .
Q. What strategies mitigate interference from co-formulants when analyzing Prochloraz manganese in commercial formulations?
Employ matrix-matched calibration and isotope dilution mass spectrometry (ID-MS) with ¹³C-labeled Prochloraz manganese as an internal standard. For gas chromatography (GC) analysis, derivatize samples with BSTFA to enhance volatility and separate co-eluting peaks using a DB-5ms capillary column .
Q. How do soil microbiota influence the degradation pathways of Prochloraz manganese?
Conduct metagenomic sequencing of soil samples pre- and post-treatment to identify microbial consortia (e.g., Pseudomonas spp.) capable of cleaving the Mn-prochloraz complex. Use stable isotope probing (SIP) with ¹⁵N-labeled prochloraz to trace metabolic byproducts like 2,4,6-trichlorophenol. Compare aerobic vs. anaerobic degradation kinetics to model field persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
